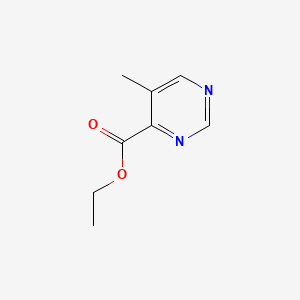

Ethyl 5-methylpyrimidine-4-carboxylate

Description

Ethyl 5-methylpyrimidine-4-carboxylate is a pyrimidine derivative featuring a methyl group at the 5-position and an ethyl ester moiety at the 4-position of the heterocyclic ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of antitubercular agents and other bioactive molecules . Its structure allows for diverse functionalization, making it a versatile scaffold for drug discovery. The ethyl ester group enhances solubility in organic solvents, facilitating synthetic modifications, while the methyl substituent influences electronic and steric properties, impacting reactivity and binding interactions .

Properties

IUPAC Name |

ethyl 5-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-6(2)4-9-5-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIBWMGPVMSQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methylpyrimidine-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with formamide in the presence of a base can yield the desired pyrimidine derivative. The reaction typically requires heating and may be catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as flow chemistry and automated synthesis. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyrimidines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce a variety of alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

Ethyl 5-methylpyrimidine-4-carboxylate has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: The compound is used in the study of nucleic acids and their analogs.

Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can mimic or interfere with the function of natural pyrimidines, affecting processes such as DNA replication and repair. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine carboxylates are structurally diverse, with variations in substituent positions, ester groups, and functional moieties. Below is a detailed comparison of ethyl 5-methylpyrimidine-4-carboxylate with analogous compounds:

Substituent Position and Electronic Effects

- Ethyl 4-Methyl-2-Phenylpyrimidine-5-Carboxylate (CAS 70733-12-9): This positional isomer has a methyl group at the 4-position and a phenyl group at the 2-position. Key Data: Molecular weight = 242.27 g/mol, XLogP3 = 2.5, topological polar surface area = 52.1 Ų .

- Ethyl 6-Hydroxy-2-[(4-Methoxyphenoxy)Methyl]-5-Methylpyrimidine-4-Carboxylate (Compound 9): The hydroxyl group at C6 and methoxyphenoxy moiety at C2 increase hydrogen-bonding capacity and polarity (XLogP3 = 1.5), reducing lipophilicity compared to the target compound. This structural variation is critical for tuning pharmacokinetic properties . Key Data: $^{1}\text{H NMR}$ (CDCl₃): δ 11.05 (br s, 1H, OH), 4.43 (q, OCH₂), 2.25 (s, CH₃) .

Ester Group Modifications

- Methyl 4-Hydroxypyrimidine-5-Carboxylate (CAS 4774-35-0): Replacing the ethyl ester with a methyl group reduces steric hindrance but lowers solubility in nonpolar solvents. The hydroxyl group at C4 enhances acidity (pKa ~8.5), enabling pH-dependent reactivity . Similarity Score: 0.72 (compared to this compound) .

- Heptyl 6-(Heptyloxy)-2-[(4-Methoxyphenoxy)Methyl]-5-Methylpyrimidine-4-Carboxylate (Compound 11): Long-chain heptyl esters drastically increase hydrophobicity (XLogP3 > 6), favoring membrane permeability. However, synthetic yields are lower (12.2%) due to steric challenges during esterification .

Functional Group Additions

- Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate (CAS 1022543-36-7): The benzylamino group at C2 introduces hydrogen-bond donor capacity (H-bond donor count = 1), enhancing interactions with enzymes like kinases. The methyl group at C4 stabilizes the ring conformation, as evidenced by $^{13}\text{C NMR}$ δ 169.4 (C=O) . Key Data: Molecular weight = 271.31 g/mol, H-bond acceptor count = 5 .

Ethyl 2-(Trifluoromethyl)Pyrimidine-5-Carboxylate : The electron-withdrawing trifluoromethyl group at C2 increases electrophilicity, accelerating nucleophilic substitution reactions. This modification is valuable in fluorinated drug analogs .

Biological Activity

Ethyl 5-methylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound has the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. It features a pyrimidine ring with a methyl group at the 5-position and an ethyl ester at the 4-position, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in nucleic acid metabolism. The compound can mimic natural pyrimidines, potentially influencing processes such as:

- DNA Replication : It may inhibit or facilitate DNA synthesis by interacting with polymerases.

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

- Signal Transduction : By interacting with receptors, it may modulate cellular signaling pathways, influencing cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for further development in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Bacillus subtilis | 0.040 mg/mL |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Preliminary findings indicate that it may possess cytotoxic effects against certain cancer types.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 9.1 | Significant cytotoxicity observed |

| A549 (Lung Cancer) | 28.0 | Moderate cytotoxicity |

These studies suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of various pyrimidine derivatives included this compound, revealing its potential as a lead compound in developing new antibiotics .

- Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines, indicating its potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.